

Reactive Blue 19: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Reactive Blue 19

Cat. No.: B7804100

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CAS Number: 2580-78-1 Molecular Formula: $C_{22}H_{16}N_2Na_2O_{11}S_3$

This technical guide provides an in-depth overview of **Reactive Blue 19** (RB 19), an anthraquinone dye widely utilized in the textile industry and increasingly finding applications in biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Reactive Blue 19, also known as Remazol Brilliant Blue R, is a synthetically produced dye recognized for its vibrant blue color. It is water-soluble and typically appears as a dark blue to black solid powder[1]. Its ability to form covalent bonds with fibers, particularly cellulose, ensures excellent wash and light fastness, a desirable characteristic in textile applications[2].

Property	Value	Reference
Molecular Weight	626.54 g/mol	[1][3]
Appearance	Dark blue crystalline powder	[4]
Solubility	Soluble in water	
Storage Temperature	Room Temperature	

Synthesis of Reactive Blue 19

The synthesis of **Reactive Blue 19** can be achieved through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate. The resulting product is then refined and salted out to yield the final dye.

A detailed experimental protocol for a lab-scale synthesis is provided below.

Experimental Protocol: Synthesis of Reactive Blue 19

This protocol is adapted from a patented method involving the reaction of bromaminic acid with 3-(sulfatoethylsulfonyl)-aniline in the presence of a copper catalyst and a phosphate buffer.

Materials:

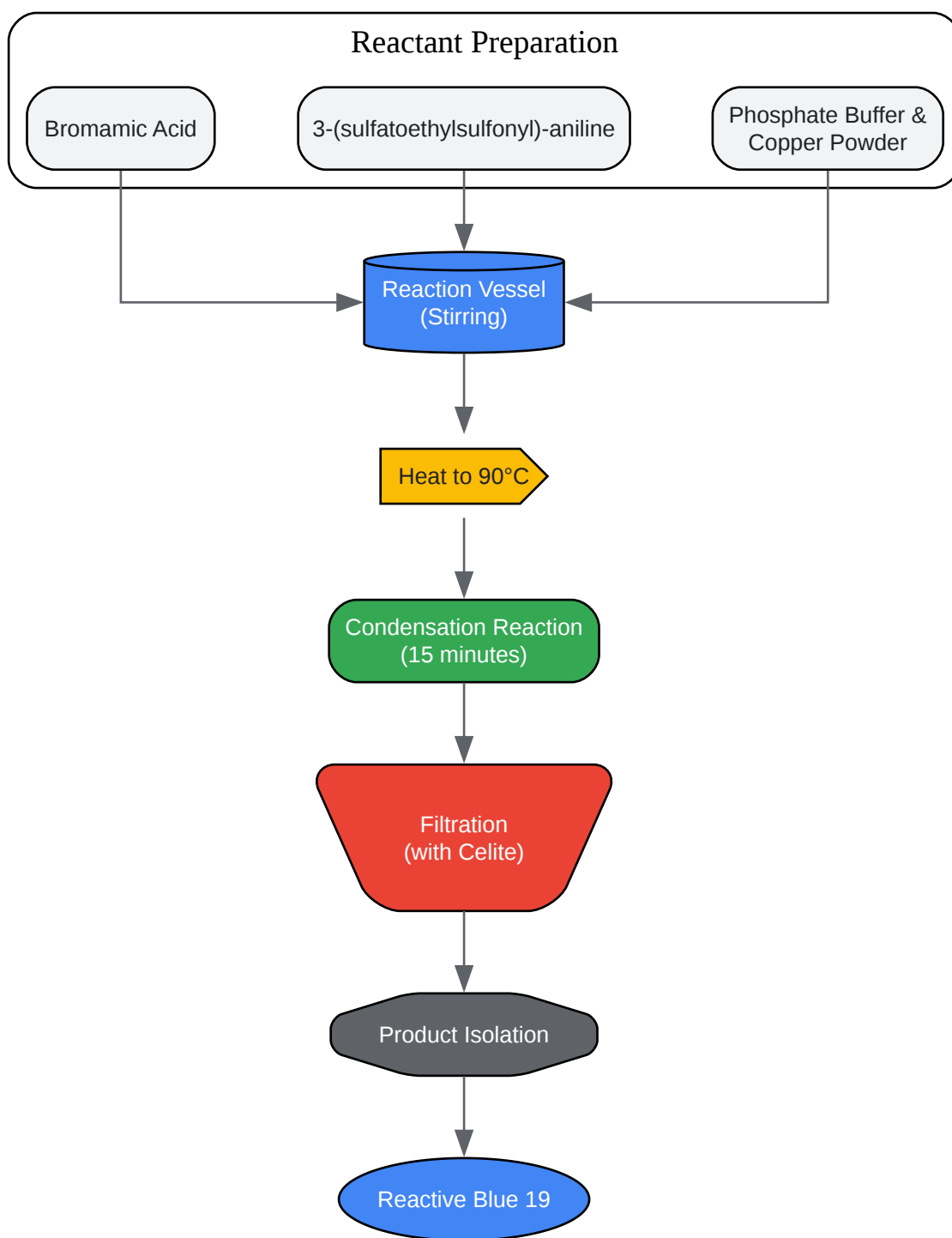
- Bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)
- 3-(sulfatoethylsulfonyl)-aniline
- Sodium dihydrogen phosphate (NaH_2PO_4)
- Disodium hydrogen phosphate (Na_2HPO_4)
- Copper powder
- Celite (for filtration)
- Potassium chloride (KCl) (for salting out) or spray drying equipment

Procedure:

- In a suitable reaction vessel, dissolve 0.1 mole of 3-(sulfatoethylsulfonyl)-aniline in water. Adjust the pH to 6.3.
- To this solution, add 0.1 mole of bromaminic acid and stir until a homogenous dispersion is formed.

- Add 0.12 mole of sodium dihydrogen phosphate, 0.2 mole of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.
- Heat the reaction mixture to 90°C. The pH will initially drop to approximately 5.6 and should remain constant upon completion of the reaction. The reaction is typically complete within 15 minutes.
- Add Celite to the mixture and clarify by filtration.
- The final product can be isolated from the filtrate by either spray drying or salting out with potassium chloride.

Logical Workflow for **Reactive Blue 19** Synthesis



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Caption: Workflow for the synthesis of **Reactive Blue 19**.

Applications in Research

Beyond its industrial use, **Reactive Blue 19** has been utilized in various research applications, primarily in the study of its environmental degradation and its interaction with biological molecules.

Enzymatic Degradation of Reactive Blue 19

The enzymatic degradation of **Reactive Blue 19** is a significant area of research, focusing on the bioremediation of textile effluents. The enzyme horseradish peroxidase (HRP) has been shown to effectively decolorize this dye.

Experimental Protocol: Enzymatic Decolorization of Reactive Blue 19 using Horseradish Peroxidase

This protocol describes the decolorization of **Reactive Blue 19** in a laboratory setting using horseradish peroxidase.

Materials:

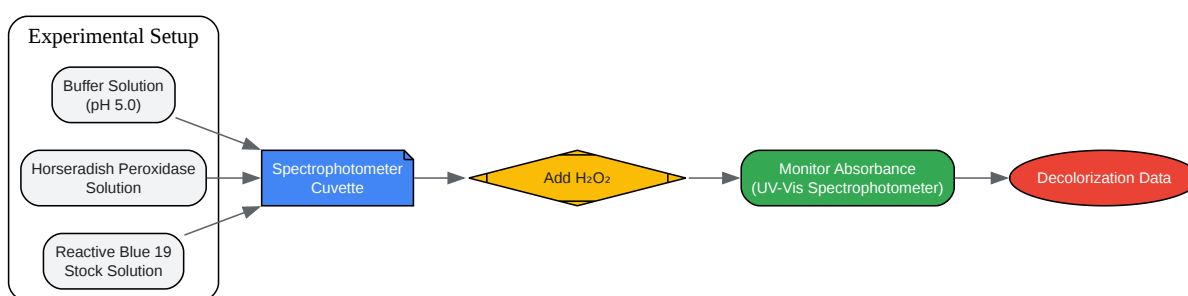
- **Reactive Blue 19** (RB 19)
- Horseradish peroxidase (HRP)
- Hydrogen peroxide (H_2O_2)
- Buffer solutions (50 mM acetate buffer for pH 3-5, 50 mM phosphate buffer for pH 6-8)
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **Reactive Blue 19** (e.g., 33.0 mg/mL).
- In a spectrophotometer cuvette, combine the appropriate buffer solution, 10 μL of the RB 19 stock solution, and 16.4 μL of HRP solution (e.g., 0.0033 mg/mL).
- Initiate the reaction by adding 10 μL of 3% hydrogen peroxide. The total reaction volume should be 3.0 mL.

- Monitor the decolorization by measuring the absorbance at the maximum wavelength of RB 19.
- To optimize the process, vary parameters such as pH, temperature, and concentrations of the dye, enzyme, and H₂O₂. The optimal pH for decolorization has been reported to be 5.0, achieving approximately 96% decolorization within 5 minutes.

Experimental Workflow for Enzymatic Decolorization



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Caption: Workflow for the enzymatic decolorization of **Reactive Blue 19**.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the degradation of **Reactive Blue 19**.

Table 1: Optimal Conditions for Enzymatic Decolorization of **Reactive Blue 19**

Parameter	Optimal Value	Decolorization Efficiency	Time	Reference
pH	5.0	~96%	5 min	
Temperature	25-50 °C	90-95%	5 min	
HRP Concentration	0.0033 mg/mL	-	-	
RB 19 Concentration	110 mg/L	-	-	
H ₂ O ₂ Concentration	3%	-	-	

Table 2: Optimal Conditions for Decolorization of **Reactive Blue 19** using Copper Nanoparticles

Parameter	Optimal Value	Decolorization Efficiency	Reference
RB 19 Concentration	0.03%	90.18%	
Copper Nanoparticle Conc.	4 mg / 50 mL	90.18%	
pH	10	90.18%	
Temperature	50 °C	90.18%	
Time	75 min	-	

Conclusion

Reactive Blue 19 is a well-characterized anthraquinone dye with significant industrial importance. For the research community, it serves as a model compound for studying the degradation of textile dyes and for investigating enzyme kinetics. The provided protocols offer a starting point for further exploration of its synthesis and applications in bioremediation and other biochemical assays.

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